molecular formula C16H14N2O2 B134292 (2-Benzyl-1H-benzimidazol-1-yl)acetic acid CAS No. 152342-26-2

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B134292
CAS No.: 152342-26-2
M. Wt: 266.29 g/mol
InChI Key: YGQSPVGSEYRMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid is a heterocyclic compound that features a benzimidazole ring fused with a benzyl group and an acetic acid moiety. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with benzyl chloride followed by carboxylation. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid is unique due to the presence of the benzyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQSPVGSEYRMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347507
Record name (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203367
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

152342-26-2
Record name (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.